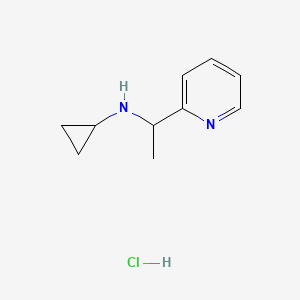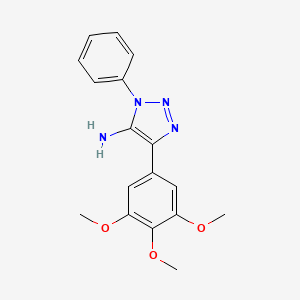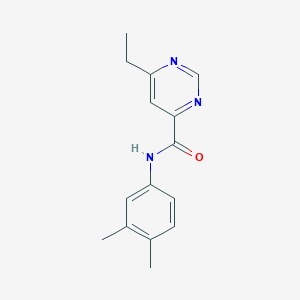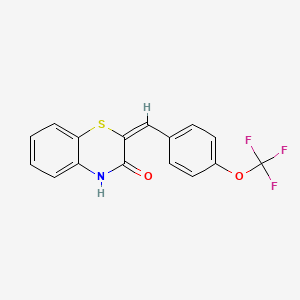
Cyclopropyl-(1-pyridin-2-yl-ethyl)-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Palladium-Catalyzed Amination
A series of ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate were synthesized using palladium-catalyzed amination. This process illustrates the utility of cyclopropyl groups in constructing complex heterocyclic compounds with potential biological activity (Al-taweel et al., 2019).
Cyclopropylation of Amides and Azoles
A method for direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent was developed. This approach highlights the cyclopropyl group's unique spatial and electronic features, vital in medicinal chemistry (Gagnon et al., 2007).
Synthesis of N-Substituted 3-Amino-2-pyridones
A study presents an efficient synthesis of N-substituted 2-pyridones from primary amine building blocks, showcasing the versatility of pyridones in drug discovery and organic synthesis (Bolduc et al., 2022).
Pyridyl-Containing Cyclophanes
Research on the synthesis of P,N-containing cyclophanes with exocyclic pyridyl substituents on phosphorus atoms demonstrates the importance of pyridyl groups in the development of macrocyclic frameworks, impacting material science and coordination chemistry (Nikolaeva et al., 2015).
Crystal Structure of a Chiral Sec-Amine
The crystal structure of a secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, demonstrates the structural intricacies of amines and their derivatives in pharmaceutical and chemical research (Adeleke & Omondi, 2022).
Spiro Compound Synthesis
The synthesis and characterization of spiro compounds from 3-[bis(methylthio)methylene]-2(3H)-imidazo[1,2-a]pyridinones illustrate the diverse applications of spiro compounds in medicinal chemistry and material sciences (Abe et al., 2010).
Copper-Catalyzed Chan-Lam Cyclopropylation
The development of a copper-catalyzed Chan-Lam cyclopropylation method for phenols and azaheterocycles underscores the significance of cyclopropylation in synthesizing complex molecules for pharmaceutical applications (Derosa et al., 2018).
Mécanisme D'action
Target of Action
The primary target of N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.
Mode of Action
N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride interacts with its target by acting as a potent inhibitor of collagen prolyl-4-hydroxylase
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase by N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride affects the collagen synthesis pathway . This can lead to a decrease in the production of collagen, a protein that provides structure to much of your body, including skin, tendons, and ligaments.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride can lead to a significant reduction in the production of collagen . This could potentially be used to treat conditions characterized by excessive collagen deposition, such as fibrotic diseases.
Propriétés
IUPAC Name |
N-(1-pyridin-2-ylethyl)cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-8(12-9-5-6-9)10-4-2-3-7-11-10;/h2-4,7-9,12H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMZCRKVBGXALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(pyridin-2-yl)ethyl)cyclopropanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2421199.png)
![2-[(2-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2421200.png)
![Tert-butyl 3-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2421201.png)

![2-{[(2-Aminopyridin-4-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B2421206.png)
![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2421207.png)




![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2421215.png)
![2-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2421219.png)